molecular formula C6H11NO2 B13179711 1-(3-Aminooxolan-3-yl)ethan-1-one

1-(3-Aminooxolan-3-yl)ethan-1-one

Cat. No.: B13179711
M. Wt: 129.16 g/mol
InChI Key: LEMUMWQIRGKOLP-UHFFFAOYSA-N
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Description

1-(3-Aminooxolan-3-yl)ethan-1-one is an organic compound with the molecular formula C6H11NO2 It is a derivative of oxolane, featuring an amino group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminooxolan-3-yl)ethan-1-one typically involves the reaction of oxolane derivatives with appropriate reagents to introduce the amino and ketone functionalities. One common method involves the use of oxolane-3-carboxylic acid, which is first converted to its corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to introduce the amino group, followed by oxidation to form the ketone group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminooxolan-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3-Aminooxolan-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Aminooxolan-3-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and ketone groups can form hydrogen bonds and participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(Oxolan-3-yl)ethan-1-one: Lacks the amino group, making it less reactive in certain chemical reactions.

    1-(Indolizin-3-yl)ethan-1-one: Contains an indolizin ring, offering different biological activities and applications.

Uniqueness

1-(3-Aminooxolan-3-yl)ethan-1-one is unique due to the presence of both amino and ketone groups on the oxolane ring, providing a versatile platform for chemical modifications and diverse applications in research and industry.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

1-(3-aminooxolan-3-yl)ethanone

InChI

InChI=1S/C6H11NO2/c1-5(8)6(7)2-3-9-4-6/h2-4,7H2,1H3

InChI Key

LEMUMWQIRGKOLP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCOC1)N

Origin of Product

United States

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